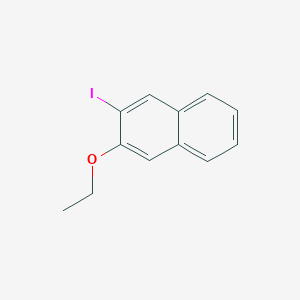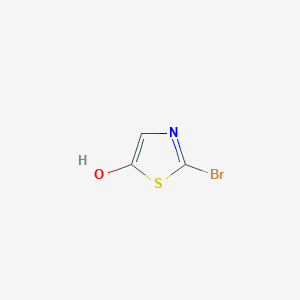![molecular formula C7H16ClNO B14026674 [1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride](/img/structure/B14026674.png)
[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride: is a chemical compound with the molecular formula C7H15NO.ClH . It is known for its unique structure, which includes a cyclopropyl ring and a dimethylamino group. This compound is often used in various scientific research applications due to its interesting chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride typically involves the reaction of cyclopropylmethanol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it is converted into corresponding oxidized products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where the dimethylamino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to investigate the effects of cyclopropyl-containing molecules on biological systems. It can serve as a model compound for studying the interactions between small molecules and biological macromolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used as a precursor for the synthesis of pharmaceutical agents with specific biological activities .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mecanismo De Acción
The mechanism of action of [1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl ring can influence the compound’s overall conformation and reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Cyclopropylmethanol: Shares the cyclopropyl ring but lacks the dimethylamino group.
Dimethylaminomethylcyclopropane: Similar structure but different functional groups.
Cyclopropylamine: Contains the cyclopropyl ring and an amino group but lacks the methanol moiety.
Uniqueness: What sets [1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride apart from similar compounds is its combination of a cyclopropyl ring, a dimethylamino group, and a methanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H16ClNO |
|---|---|
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
[1-[(dimethylamino)methyl]cyclopropyl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8(2)5-7(6-9)3-4-7;/h9H,3-6H2,1-2H3;1H |
Clave InChI |
TYIXWMMGKIWYNM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1(CC1)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



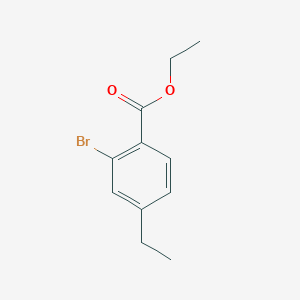
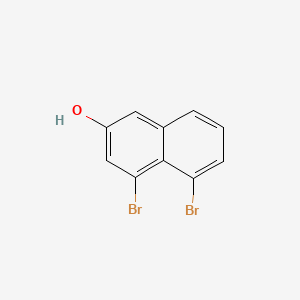
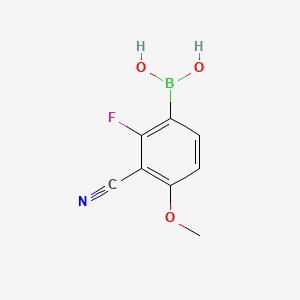
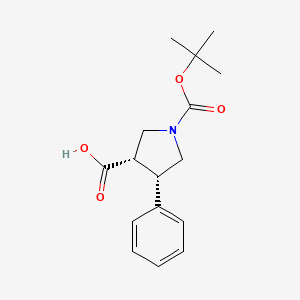
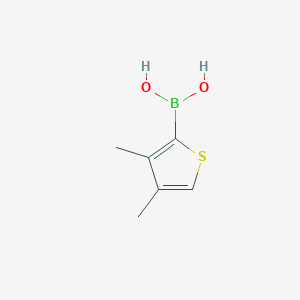
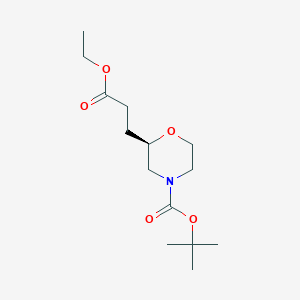
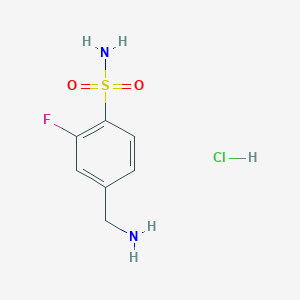
![N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)cyclohex-3-en-1-yl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide-rel](/img/structure/B14026644.png)



